molecular formula C10H15NO2 B3049191 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 1972-03-8

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B3049191
CAS No.: 1972-03-8
M. Wt: 181.23 g/mol
InChI Key: NRQVXWNPFZZDMQ-UHFFFAOYSA-N
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Description

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione (hereafter referred to as the parent compound) is a bicyclic imide derivative with a molecular formula of C₁₀H₁₅NO₂ (CID 16077) . Its structure features a rigid bicyclo[3.2.1]octane scaffold with two ketone groups at positions 2 and 4, a tertiary amine at position 3, and three methyl substituents at positions 1, 8, and 6. The compound is synthesized from camphoric acid imides, historically termed camphidines, via reduction or alkylation reactions . Early pharmacological studies indicated moderate depressant activity on autonomic ganglia and the central nervous system (CNS) .

Properties

IUPAC Name

1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(13)11-7(6)12/h6H,4-5H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQVXWNPFZZDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941476
Record name 4-Hydroxy-1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-en-2-one
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Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1972-03-8
Record name 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1972-03-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camphorimide
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Record name 4-Hydroxy-1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-en-2-one
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Record name CAMPHORIMIDE(1,8,8-TRIMETHYL-3-AZABICYCLO(3.2.1)OCTANE-2,4-DIONE)
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Preparation Methods

Classical Synthesis via Camphoric Anhydride

The earliest documented synthesis of 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione traces back to Winzer’s 1890 method, which involves the ammonolysis of (1R,3S)-(−)-camphoric anhydride. The reaction proceeds via refluxing camphoric anhydride with aqueous ammonia in ethanol at 160°C, yielding the target compound through a tandem ring-opening and re-cyclization mechanism.

Reaction Conditions and Optimization

Parameter Value/Detail Reference
Reactants (1R,3S)-(−)-Camphoric anhydride, NH₃
Solvent Ethanol
Temperature 160°C
Reaction Time Not specified (historical method)
Yield Unreported (qualitative)

Modern adaptations of this method emphasize stoichiometric control, with ammonia in excess (2–3 equivalents) to drive the reaction to completion. The use of anhydrous ethanol minimizes side reactions, while elevated temperatures accelerate lactam formation. Structural confirmation via X-ray crystallography confirms the retention of the bicyclo[3.2.1]octane framework.

Acid Chloride-Mediated Cyclization

A patent by WO1999029690A1 (1998) delineates an advanced route employing acid chlorides for dehydrative cyclization. This method optimizes yield and scalability, particularly for agrochemical intermediates.

Stepwise Protocol

  • Precursor Activation : The bicyclic lactam precursor (formula III) is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of pyridine.
  • Cyclization : The activated intermediate undergoes intramolecular cyclization at 80–100°C, forming the azabicyclo[3.2.1]octane core.
  • Workup : The crude product is purified via recrystallization from toluene.
Critical Parameters
Parameter Value/Detail Reference
Acid Chloride SOCl₂ or POCl₃ (1.5–2.0 equivalents)
Base Pyridine (2.0 equivalents)
Solvent Toluene
Temperature 80–100°C
Yield 72–85%

This method’s superiority lies in its reproducibility and tolerance for methyl substituents, which resist oxidation under acidic conditions.

Cyanide-Assisted Cyclization

WO1999029690A1 also describes a cyanide-mediated pathway, leveraging in situ hydrogen cyanide (HCN) generation for lactam formation. This approach is favored for its mild conditions and compatibility with sensitive functional groups.

Reaction Mechanism

  • HCN Generation : Sodium cyanide (NaCN) or potassium cyanide (KCN) reacts with hydrochloric acid (HCl) to produce HCN.
  • Nucleophilic Attack : HCN attacks the carbonyl carbon of camphoric anhydride, initiating ring-opening.
  • Cyclodehydration : Intramolecular amidation forms the lactam ring at 0–20°C.
Optimization Table
Parameter Value/Detail Reference
Cyanide Source KCN (1.2 equivalents)
Acid HCl (1.5 equivalents)
Solvent Water/Diethyl ether (1:1)
Temperature 0°C (ice bath)
Yield 68–75%

This method minimizes thermal degradation, making it suitable for lab-scale synthesis.

Comparative Analysis of Synthetic Routes

Method Temperature (°C) Catalyst/Reagent Yield (%) Scalability Advantages
Classical (Winzer) 160 NH₃ Unreported Low Simple setup, historical relevance
Acid Chloride 80–100 SOCl₂/Pyridine 72–85 High High yield, reproducible
Cyanide-Assisted 0–20 KCN/HCl 68–75 Moderate Mild conditions, functional tolerance

The acid chloride method is optimal for industrial applications due to its robustness, whereas the cyanide route excels in preserving stereochemistry.

Structural and Thermodynamic Properties

Molecular Characteristics

Property Value/Detail Reference
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Melting Point 495 K (221.85°C)
InChI Key NRQVXWNPFZZDMQ-UHFFFAOYSA-N

X-ray diffraction confirms the bicyclo[3.2.1]octane framework with axial methyl groups at C1 and C8. The lactam rings adopt a boat conformation, stabilized by intramolecular hydrogen bonding.

Industrial-Scale Considerations

The acid chloride-mediated method has been adapted for continuous flow reactors, reducing reaction times by 40% and improving purity (>98%). Key challenges include handling corrosive reagents (e.g., SOCl₂) and optimizing solvent recovery systems. Recent advances employ immobilized pyridine derivatives to simplify catalyst separation.

Chemical Reactions Analysis

Types of Reactions

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or acyl groups into the bicyclic structure .

Mechanism of Action

The mechanism of action of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins involved in various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The parent compound’s bicyclic core and functional group diversity enable structural modifications that influence physicochemical properties, biological activity, and applications. Below is a detailed comparison with key analogs:

Substituent Variations on the Bicyclic Core

Table 1: Structural and Functional Comparison of Derivatives
Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Activities References
Parent Compound C₁₀H₁₅NO₂ 1,8,8-Trimethyl 181.23 g/mol CNS depressant, moderate ganglionic blocking activity
3-(4-Morpholinylmethyl) Derivative C₁₅H₂₄N₂O₃ Morpholinylmethyl at N3 296.37 g/mol Enhanced polarity; potential solubility improvement
3-(1-Piperidinylpropyl) Derivative C₁₈H₃₀N₂O₃ Piperidinylpropyl at N3 322.45 g/mol Increased lipophilicity; possible neuroactive applications
3-{4-(3-(1-Naphthyl)-1-piperidinyl)-n-butyl} Derivative C₂₈H₃₅N₂O₂ Naphthyl-piperidinylbutyl at N3 443.60 g/mol Antipsychotic candidate (Pfizer patent)
α,β-Bis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octyl)alkane C₂₄H₃₆N₂O₄ Two parent cores linked via butane 440.56 g/mol Rigid dimer; potential for coordination chemistry
3-(p-Aminobenzyl) Dihydrochloride C₁₇H₂₆N₂·2HCl p-Aminobenzyl at N3 331.37 g/mol Acute toxicity (LD₅₀ = 104 mg/kg, mice, i.p.)

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Piperidinyl and Morpholinyl Groups: The addition of piperidinyl (e.g., ) or morpholinyl (e.g., ) substituents introduces heterocyclic moieties that enhance interactions with biological targets, such as neurotransmitter receptors. Polar vs. Lipophilic Groups: The morpholinylmethyl derivative’s polar oxygen atom improves aqueous solubility, whereas the naphthyl-piperidinylbutyl chain increases lipophilicity, likely enhancing blood-brain barrier penetration .

Toxicity and Safety Profiles: The p-aminobenzyl derivative (C₁₇H₂₆N₂·2HCl) showed significant acute toxicity (LD₅₀ = 104 mg/kg in mice) , highlighting the impact of aromatic substituents on safety margins.

Environmental Persistence :

  • Methyl-substituted analogs (e.g., compound 26 in ) exhibit prolonged soil half-lives (>100 days) due to blocked oxidative metabolism, a critical factor in agrochemical design (e.g., bicyclopyrone derivatives) .

Biological Activity

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione, also known as camphorimide, is a bicyclic compound recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its significance in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 1972-03-8
  • Molecular Formula : C10H15NO2
  • Molecular Weight : 181.23 g/mol

Antimicrobial Properties

Research indicates that 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane derivatives exhibit significant antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neuroprotective Effects

The compound has been shown to possess neuroprotective properties in various in vitro studies. It is believed to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Mechanism of Action :

  • Inhibition of Oxidative Stress : The compound reduces the production of reactive oxygen species (ROS), thereby protecting neuronal integrity.
  • Neurotransmitter Modulation : Enhances the levels of acetylcholine and dopamine, which are crucial for cognitive functions.

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory effects of 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of a formulation containing 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane in treating skin infections caused by resistant strains of bacteria. The results showed a significant reduction in infection rates compared to standard treatments.

Case Study 2: Neuroprotection in Animal Models

In a controlled study using rat models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal cell death compared to untreated controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
Reactant of Route 2
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

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